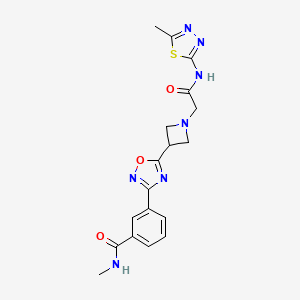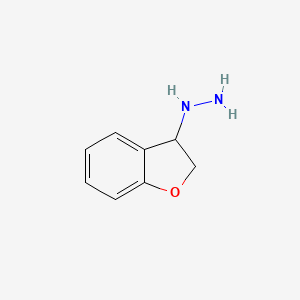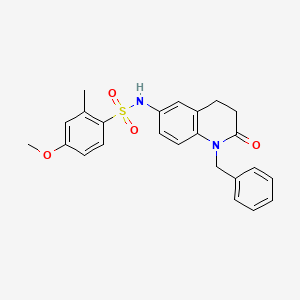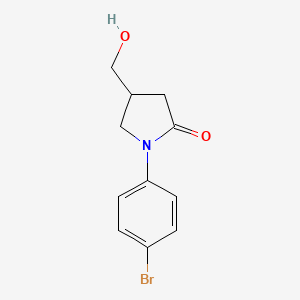![molecular formula C15H20N4OS B2864732 N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-14-1](/img/structure/B2864732.png)
N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They have been used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They also show promise in the design of antimicrobial and antitumor agents .
Mode of Action
Sigma-1 receptor antagonists, which include similar morpholinyl compounds, have been shown to have antinociceptive effects in certain types of pain . This suggests that the compound may interact with sigma-1 receptors, leading to changes in pain perception.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-2-11-12(3-1)21-15-13(11)14(17-10-18-15)16-4-5-19-6-8-20-9-7-19/h10H,1-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBRZDYYAXKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2864649.png)


triazin-4-one](/img/structure/B2864654.png)


![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)
![methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2864667.png)


![4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2864672.png)
